N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide
Overview
Description
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide is a complex organic compound featuring a carbazole moiety, a hydroxypropoxy linker, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step often involves the preparation of a carbazole derivative through a Friedel-Crafts acylation reaction.
Hydroxypropoxy Linker Addition: The carbazole intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropoxy group.
Coupling with 4-Hydroxyphenyl Derivative: The resulting intermediate is coupled with a 4-hydroxyphenyl derivative using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Final Amidation: The final step involves the amidation of the product with 2-methylbenzoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbazole moiety can be reduced under specific conditions to form a dihydrocarbazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).
Substitution: Electrophilic reagents like Br₂ (bromine) or HNO₃ (nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Electronic Materials: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-2-methylbenzamide: shares similarities with other carbazole derivatives, such as:
Uniqueness
Structural Complexity: The combination of a carbazole moiety with a hydroxypropoxy linker and a methylbenzamide group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-20-8-2-3-9-24(20)29(33)30-21-14-16-23(17-15-21)34-19-22(32)18-31-27-12-6-4-10-25(27)26-11-5-7-13-28(26)31/h2-17,22,32H,18-19H2,1H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNQHXSLTGHMNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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